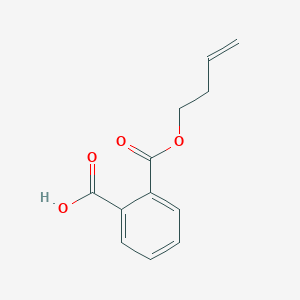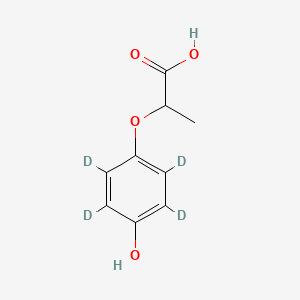
2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid is an organic compound that features a phenoxy group attached to a propanoic acid moiety. The presence of deuterium atoms in the structure makes it a deuterated analog of 2-(4-hydroxyphenoxy)propanoic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid typically involves the deuteration of 2-(4-hydroxyphenoxy)propanoic acid. This can be achieved through the following steps:
Deuteration of Phenol: The phenol group is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Formation of Phenoxypropanoic Acid: The deuterated phenol is then reacted with acrylonitrile to form this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-(2,3,5,6-Tetradeuterio-4-oxophenoxy)propanoic acid.
Reduction: Formation of 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoic acids depending on the electrophile used.
Scientific Research Applications
2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential effects on biological systems due to the presence of deuterium, which can alter metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid involves its interaction with molecular targets and pathways. The presence of deuterium can influence the rate of chemical reactions, known as the kinetic isotope effect. This can lead to changes in the compound’s reactivity and interactions with enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenoxy)propanoic acid: The non-deuterated analog.
2-(4-Methoxyphenoxy)propanoic acid: A similar compound with a methoxy group instead of a hydroxyl group.
2-(4-Chlorophenoxy)propanoic acid: A chlorinated analog.
Uniqueness
2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid is unique due to the incorporation of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable in research applications where the kinetic isotope effect and deuterium labeling are important.
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)propanoic acid |
InChI |
InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/i2D,3D,4D,5D |
InChI Key |
AQIHDXGKQHFBNW-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC(C)C(=O)O)[2H] |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


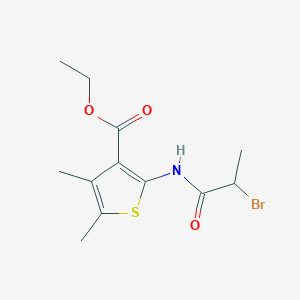
![9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12307461.png)
![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B12307464.png)
![rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans](/img/structure/B12307467.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12307472.png)

![1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)
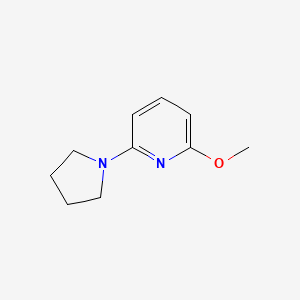

![rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans](/img/structure/B12307491.png)
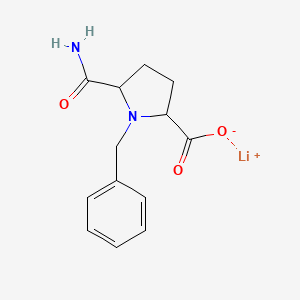
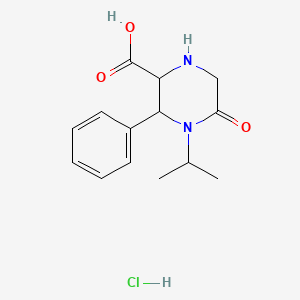
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B12307505.png)
